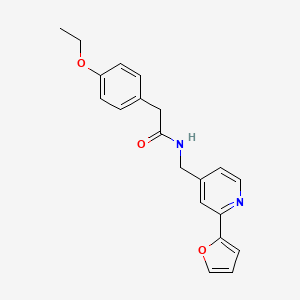![molecular formula C16H22N2O B2697942 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 107606-88-2](/img/structure/B2697942.png)
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is a chemical compound with a complex structure . It belongs to the class of compounds known as diazabicyclononanes .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied . It was established by X-ray structure analysis that several 3,7-dialkyl- or 3,7-diarylalkyl-3,7-diazabicyclononan-9-ones have a chair-boat conformation due to the interaction between the C = O ketone and N-R groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight and InChI code .Aplicaciones Científicas De Investigación
Structural and Conformational Studies
- Conformational Analysis : Research by Gálvez et al. (1985) on diazabicyclanones and diazabicyclanols, including derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one, reveals insights into their structural conformations. These compounds adopt different conformations based on the solvent, with a flattened chair-chair conformation noted in certain solutions. The study provides foundational knowledge about the structural flexibility of these compounds (Gálvez et al., 1985).
Pharmaceutical Research
- Intramolecular Redox Reactions : Vatsadze et al. (2006) describe a stereoselective intramolecular redox reaction in 3,7-diazabicyclo[3.3.1]nonan-9-one systems, showcasing the potential for novel synthetic pathways in pharmaceutical chemistry (Vatsadze et al., 2006).
Delivery System Applications
- Liposomal Delivery Systems : Veremeeva et al. (2021) demonstrated that 3,7-diazabicyclo[3.3.1]nonane derivatives can be used in liposomal delivery systems. These compounds, when incorporated into liposomal membranes, can significantly increase permeability under certain conditions, like pH changes, indicating their potential as pH-sensitive agents in drug delivery (Veremeeva et al., 2021).
Additional Applications
- Formation of Derivatives : Kuznetsov et al. (2014) explored the condensation of 3,7-di(tert-butyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with dialdehydes to form new compounds. This research contributes to the understanding of how diazabicyclo compounds can be manipulated to create various derivatives with potential applications in material science and pharmaceuticals (Kuznetsov et al., 2014).
Direcciones Futuras
The future directions for “3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one” and similar compounds could involve further exploration of their potential applications in asymmetric catalysis, anticancer therapies, ion receptors, metallocycles, and molecular tweezers . Additionally, the introduction of different fragments, chiral including, in the bicyclic structure of bispidine allows preparation of ligands with prescribed properties for specific metal-complex transformations .
Propiedades
IUPAC Name |
3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-15-9-17-10-16(2,14(15)19)12-18(11-15)8-13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZLFKFDCKAGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=O)(CN(C2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3-Chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2697859.png)

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2697862.png)
![4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2697863.png)
![(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2697866.png)


![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)
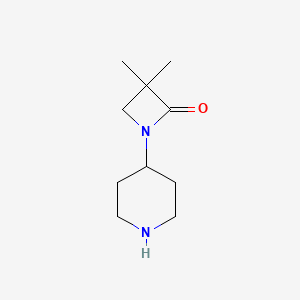
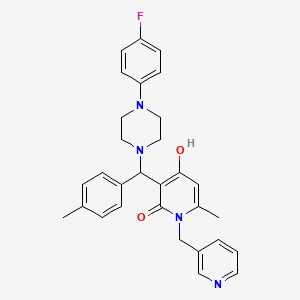
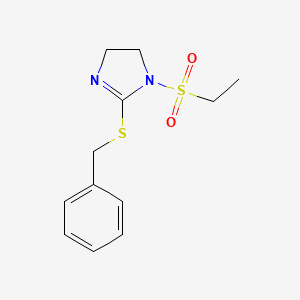
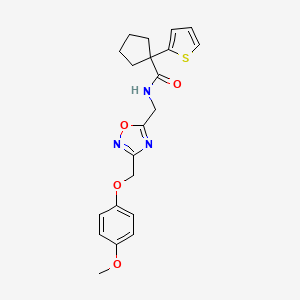
![{1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2697878.png)
